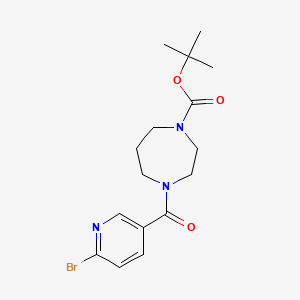

Tert-butyl 4-(6-bromopyridine-3-carbonyl)-1,4-diazepane-1-carboxylate

Description

Tert-butyl 4-(6-bromopyridine-3-carbonyl)-1,4-diazepane-1-carboxylate (CAS: 223797-58-8) is a heterocyclic organic compound featuring a diazepane backbone (a seven-membered ring containing two nitrogen atoms) substituted with a tert-butyl carbamate group and a 6-bromopyridine-3-carbonyl moiety. Its molecular formula is C₁₆H₂₂BrN₃O₃, with a molecular weight of 384.28 g/mol . This compound is primarily utilized in pharmaceutical and chemical research as a building block for synthesizing complex molecules, particularly in medicinal chemistry for kinase inhibitors or receptor modulators. However, commercial availability of this compound has been discontinued, as noted in product listings .

Properties

IUPAC Name |

tert-butyl 4-(6-bromopyridine-3-carbonyl)-1,4-diazepane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BrN3O3/c1-16(2,3)23-15(22)20-8-4-7-19(9-10-20)14(21)12-5-6-13(17)18-11-12/h5-6,11H,4,7-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJBUKHATDHIPII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCN(CC1)C(=O)C2=CN=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BrN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of tert-butyl-protected diazepane derivatives, which are often modified at the 4-position to introduce functional groups for targeted applications. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Functional Comparison

Key Differences and Implications

Substituent Reactivity: The 6-bromopyridine-3-carbonyl group in the target compound provides a reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura), leveraging bromine as a leaving group . The 2-chloropyrimidinyl derivative (CAS: EN300-746418) exhibits enhanced electronic effects due to the electron-deficient pyrimidine ring, favoring nucleophilic aromatic substitutions .

Toxicity and Safety: The 3-hydroxyphenyl analog is classified under EU-GHS/CLP as acute toxicity category 4 (H302, H312, H332), requiring stringent handling protocols . No direct toxicity data is available for the bromopyridine-carbonyl derivative, but brominated aromatics generally pose higher environmental persistence risks.

Conformational Flexibility :

- The diazepane ring (7-membered) in the target compound offers greater conformational flexibility compared to the piperidine (6-membered) analog. This flexibility may influence binding affinity in drug-receptor interactions .

Research Findings and Limitations

- Synthetic Utility : The bromopyridine-carbonyl group in the target compound facilitates late-stage functionalization in drug discovery pipelines. However, its discontinued status limits current accessibility .

- Comparative Bioactivity : Direct comparative studies on biological activity (e.g., kinase inhibition) between these analogs are absent in the provided sources. Further research is needed to correlate substituent effects with pharmacological profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.